(3S)-3-Amino-3-(5-chloro-2-fluorophenyl)propan-1-OL
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Overview
Description
(3S)-3-Amino-3-(5-chloro-2-fluorophenyl)propan-1-OL is a chiral compound with significant potential in various scientific fields. It features an amino group, a hydroxyl group, and a substituted phenyl ring, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-3-(5-chloro-2-fluorophenyl)propan-1-OL typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 5-chloro-2-fluorobenzaldehyde.
Amination: The precursor undergoes amination to introduce the amino group.
Reduction: The intermediate product is then reduced to form the desired this compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction efficiency.
Temperature and Pressure: Controlled temperature and pressure conditions to ensure high yield and purity.
Purification: Advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-Amino-3-(5-chloro-2-fluorophenyl)propan-1-OL can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group.
Reduction: Reduction of the amino group to form secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions on the phenyl ring.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Nucleophiles: For substitution reactions, common nucleophiles include halides and amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce various amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (3S)-3-Amino-3-(5-chloro-2-fluorophenyl)propan-1-OL is used as a building block for synthesizing more complex molecules. Its chiral nature makes it valuable for studying stereochemistry and enantioselective reactions.
Biology
In biological research, this compound can be used to study enzyme interactions and protein-ligand binding due to its functional groups.
Medicine
In medicine, this compound may serve as a precursor for developing pharmaceuticals, particularly those targeting specific receptors or enzymes.
Industry
Industrially, this compound can be utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (3S)-3-Amino-3-(5-chloro-2-fluorophenyl)propan-1-OL involves its interaction with molecular targets such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds, while the phenyl ring can participate in hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (3S)-3-Amino-3-(4-chlorophenyl)propan-1-OL
- (3S)-3-Amino-3-(3-fluorophenyl)propan-1-OL
- (3S)-3-Amino-3-(5-bromophenyl)propan-1-OL
Uniqueness
(3S)-3-Amino-3-(5-chloro-2-fluorophenyl)propan-1-OL is unique due to the presence of both chlorine and fluorine substituents on the phenyl ring. This combination of substituents can significantly influence the compound’s reactivity and interactions compared to similar compounds with only one halogen substituent.
Properties
Molecular Formula |
C9H11ClFNO |
---|---|
Molecular Weight |
203.64 g/mol |
IUPAC Name |
(3S)-3-amino-3-(5-chloro-2-fluorophenyl)propan-1-ol |
InChI |
InChI=1S/C9H11ClFNO/c10-6-1-2-8(11)7(5-6)9(12)3-4-13/h1-2,5,9,13H,3-4,12H2/t9-/m0/s1 |
InChI Key |
WPERATYSRCSPQN-VIFPVBQESA-N |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)[C@H](CCO)N)F |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(CCO)N)F |
Origin of Product |
United States |
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